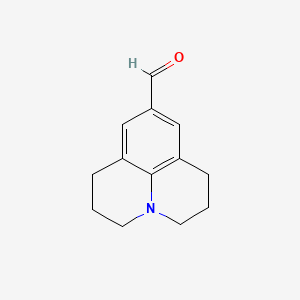

9-Julolidinecarboxaldehyde

Cat. No. B1329721

Key on ui cas rn:

33985-71-6

M. Wt: 201.26 g/mol

InChI Key: XIIVBURSIWWDEO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05096790

Procedure details

9-JA is synthesized by the formulation julolidine with phosphorus oxychloride in N,N-dimethyl formamide by a procedure similar to that described for the formulation of N,N-dimethylaniline (Organic Synthesis, Coll. Vol. 4, Wiley, New York, 1963, pp 331-333). N,N-Dimethyl formamide (45 mL) is added to a round bottom flask fitted with a magnetic stirrer, pressure equalizing dropping funnel, and a Claisen head whose sidearm was fitted with a drying tube. The flask is flushed with dry nitrogen and then cooled in a dry ice/isopropyl alcohol bath. Phosphorus oxychloride (16 mL, about 26.3 g) is added. After 10 min, 19 g of julolidine is added dropwise with stirring. The reaction mixture is stirred for 15 min after addition of the julolidine is complete, heated on a steam bath for 2 hr, and poured into a slurry of about 400 mL of crushed ice and water. The resulting solution is carefully neutralized by the addition of 150 g of sodium acetate in 250 mL of water. The precipitated aldehyde is collected by filtration, and the filtrate is kept at 0° C. overnight. The additional precipitate thus formed is collected and combined with the first crop. The combined precipitates are treated with activated charcoal (Darco® G-60) and recrystallized from ethanol/water to give 21.2 g (96%) of 9-JA as light yellow needles, mp 81° C.-82° C. [lit. 83° C., J. Org. Chem., 17, 1281 (1952)].

Identifiers

|

REACTION_CXSMILES

|

[CH2:1]1[CH2:13][N:12]2[C:4]3[C:5]([CH2:9][CH2:10][CH2:11]2)=[CH:6][CH:7]=[CH:8][C:3]=3[CH2:2]1.P(Cl)(Cl)(Cl)=O.CN(C)C1C=CC=CC=1.CN(C)[CH:30]=[O:31]>>[CH2:10]1[CH2:11][N:12]2[CH2:13][CH2:1][CH2:2][C:3]3=[C:4]2[C:5](=[CH:6][C:7]([CH:30]=[O:31])=[CH:8]3)[CH2:9]1

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CC2=C3C(=CC=C2)CCCN3C1

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

P(=O)(Cl)(Cl)Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C1=CC=CC=C1)C

|

Step Three

|

Name

|

|

|

Quantity

|

45 mL

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

fitted with a magnetic stirrer

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a Claisen head whose sidearm was fitted with a drying tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask is flushed with dry nitrogen

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled in a dry ice/isopropyl alcohol bath

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Phosphorus oxychloride (16 mL, about 26.3 g) is added

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

19 g of julolidine is added dropwise

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

The reaction mixture is stirred for 15 min

|

|

Duration

|

15 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition of the julolidine

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated on a steam bath for 2 hr

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

poured into a slurry of about 400 mL of crushed ice and water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The resulting solution is carefully neutralized by the addition of 150 g of sodium acetate in 250 mL of water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The precipitated aldehyde is collected by filtration

|

WAIT

|

Type

|

WAIT

|

|

Details

|

the filtrate is kept at 0° C. overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The additional precipitate thus formed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The combined precipitates

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

are treated with activated charcoal (Darco® G-60)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

recrystallized from ethanol/water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give 21.2 g (96%) of 9-JA as light yellow needles, mp 81° C.-82° C. [lit. 83° C., J. Org. Chem., 17, 1281 (1952)]

|

Outcomes

Product

Details

Reaction Time |

10 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1CC2=CC(=CC3=C2N(C1)CCC3)C=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |